
N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite involves multiple steps. The key steps include the protection of functional groups, the formation of the phosphoramidite linkage, and the final deprotection. The process typically starts with the protection of the 5’-hydroxyl group of deoxyadenosine using a dimethoxytrityl (DMTr) group. The N6 position is protected with a benzoyl (Bz) group. The 2’-hydroxyl group is then converted to a cyanoethyl (CED) phosphoramidite .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions
N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to a phosphate triester.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: Nucleophilic substitution reactions are involved in the formation of the phosphoramidite linkage
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Substitution: Nucleophiles such as alcohols or amines under basic conditions
Major Products
The major products formed from these reactions include the desired phosphoramidite compound and various by-products that are removed during purification .
Wissenschaftliche Forschungsanwendungen
N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite has several scientific research applications:
Wirkmechanismus
The mechanism of action of N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite involves its incorporation into oligonucleotides, which can then interact with specific molecular targets. The compound acts as a smooth muscle vasodilator and has been shown to inhibit cancer progression by interfering with cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect adenosine receptors and related signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite is unique due to its specific structural modifications, which enhance its stability and functionality in nucleic acid synthesis. Unlike other adenosine analogs, it has a combination of protective groups that allow for precise control during oligonucleotide synthesis .
Eigenschaften
Molekularformel |
C47H52N7O7P |
|---|---|
Molekulargewicht |
857.9 g/mol |
IUPAC-Name |
N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-41-28-40(60-46(41)53-31-51-42-43(49-30-50-44(42)53)52-45(55)34-14-9-7-10-15-34)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-41,46H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41?,46+,62?/m0/s1 |
InChI-Schlüssel |
JVRBQNAFQWBIAU-NCXGNJMUSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


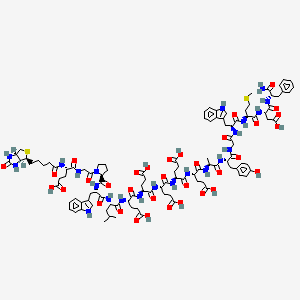

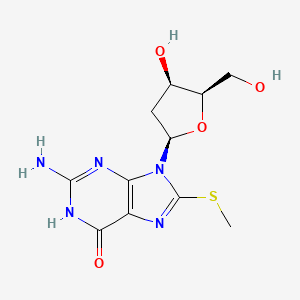



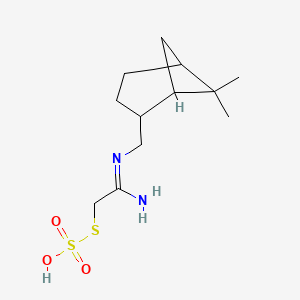

![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
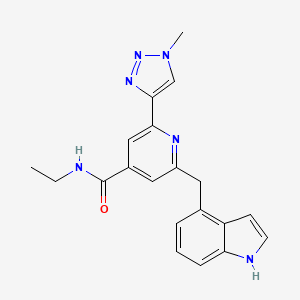
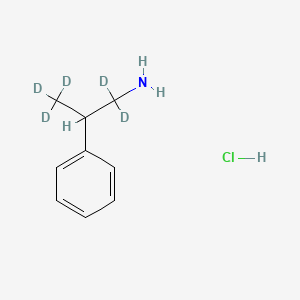
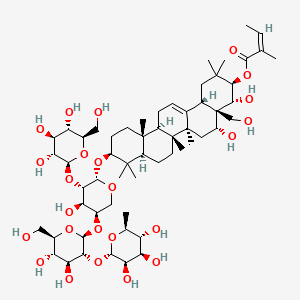
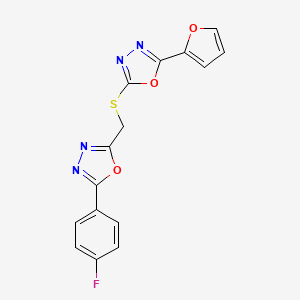
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)
